3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol
Description
3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol (hereafter referred to by its IUPAC name) is a polyisoprenoid alcohol with a 20-carbon backbone featuring five methyl groups and five conjugated double bonds in the trans (E) configuration at positions 2,6,10,14,16. Its molecular formula is C₂₅H₄₂O, with an average molecular mass of 358.6 g/mol . Structurally, it belongs to the terpenoid family, specifically a derivative of geranylfarnesol, and is characterized by its extended isoprenoid chain, which confers hydrophobicity and membrane-binding properties.
This compound has been identified in plant extracts, such as Ocimum basilicum (basil) and Drosera indica, where it contributes to antimicrobial and anti-inflammatory activities . It is also a precursor to bioactive metabolites, including dolichol monophosphate (involved in glycosylation) and menaquinone (vitamin K₂) . Its stability under oxidative conditions distinguishes it from shorter-chain terpenoids like geranyl linalool, which readily decomposes .
Properties
IUPAC Name |
3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCXUSSQJMLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Biosynthesis Pathways
Mevalonate (MVA) Pathway
The mevalonate pathway serves as the primary biosynthetic route for isoprenoid precursors in eukaryotes and some bacteria. 3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol derives from geranylfarnesyl pyrophosphate (GFPP), a 25-carbon intermediate synthesized via sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Key enzymatic steps include:
- GFPP Synthase (GFPPS) : Catalyzes the 1'-4 condensation of farnesyl pyrophosphate (FPP; C15) with IPP to form GFPP (C25). GFPPS in Alicyclobacillus acidocaldarius exhibits high specificity for FPP elongation.
- Phosphatase-Mediated Dephosphorylation : Hydrolysis of GFPP to geranylfarnesol, followed by oxidation and reduction steps to introduce the terminal hydroxyl group.
Stereochemical Control
The Z/E configuration of double bonds in the final product is dictated by the substrate geometry of GFPPS. For instance, E-configured GFPP precursors yield the 10E,14E stereochemistry observed in the target compound.
Chemical Synthesis Strategies
Iterative Cross-Coupling Approaches
Total synthesis of polyisoprenoids requires precise control over double-bond geometry and methyl branching. A representative route involves:
- Isoprene Unit Assembly :
- Wittig Reaction : Coupling of (Z)- or (E)-configured allylic phosphonium ylides with aldehydes to construct individual isoprene units. For example, reaction of (3-methyl-2-buten-1-yl)triphenylphosphonium bromide with geranial yields a C10 intermediate with 2Z,6Z configuration.
- Julia-Kocienski Olefination : Enshes stereospecific formation of internal double bonds, critical for 10E,14E positions.
- Elongation to C25 Backbone :
Sequential coupling of C5 units via Horner-Wadsworth-Emmons reactions, using tert-butyldimethylsilyl (TBS) ethers as protecting groups for the hydroxyl moiety.
Table 1: Key Reaction Conditions for Chemical Synthesis
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Isoprene Unit Assembly | Wittig reagent, KOtBu, THF, −78°C | 78 | 2Z,6Z |
| Olefination | Julia-Kocienski reagent, NaHMDS, DMF, 0°C | 65 | 10E,14E |
| Deprotection | TBAF, THF, rt | 92 | Retention of configuration |
Challenges in Chemical Synthesis
- Regioselectivity : Competing reactions at internal methyl branches necessitate bulky directing groups (e.g., trityl ethers) to prevent undesired substitutions.
- Oxidation Sensitivity : Conjugated dienes are prone to autoxidation, requiring inert atmospheres (N2/Ar) and radical inhibitors (e.g., BHT).
Extraction and Purification from Natural Sources
Source Organisms
This compound has been isolated from:
Purification Techniques
- Solvent Partitioning : Crude extracts partitioned between hexane and 90% aqueous methanol to remove polar contaminants.
- Chromatography :
Table 2: Spectroscopic Characterization Data
Comparative Analysis of Preparation Methods
Enzymatic vs. Chemical Synthesis
- Yield : Enzymatic routes achieve 40–60% yield due to in vivo substrate channeling, whereas chemical synthesis yields 15–25% after multi-step purification.
- Stereochemical Fidelity : GFPPS ensures >99% E configuration at C10/C14, while chemical methods require chiral auxiliaries to reach 85–90% enantiomeric excess.
Industrial Scalability
- Fermentation : E. coli engineered with GFPPS and MVA pathway genes produces 120 mg/L in fed-batch bioreactors.
- Chemical Synthesis : Limited to gram-scale due to costly palladium catalysts and low step economy.
Chemical Reactions Analysis
Types of Reactions
(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .
Scientific Research Applications
(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Polyisoprenoids
Occurrence in Natural Sources
- Plants: Found in Ocimum basilicum (ethyl acetate extract), Drosera indica (ethanol extract), and Cotoneaster hsingshangensis .
- Marine Organisms: Not reported in shark liver oils or marine algae, which instead accumulate squalene or phytol derivatives .
Key Research Findings
- Pharmacological Potential: The compound’s dual antimicrobial and anti-inflammatory properties make it a candidate for nutraceutical development, particularly in synergy with triterpenoids like β-amyrin .
- Structural-Activity Relationship (SAR) : Conjugated double bonds and methyl branching enhance membrane interaction, critical for its role in lipid-mediated signaling .
Biological Activity
3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol, also known as Farnesol , is a naturally occurring acyclic sesquiterpene alcohol with significant biological activity. Its molecular formula is and it has garnered attention for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
- IUPAC Name : (2E,6E,10E,14E,18E)-3,7,11,15,19-pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol
- CAS Number : 22488-05-7
- Molecular Weight : 358.608 g/mol
Structure
The compound's structure is characterized by a long hydrocarbon chain with multiple double bonds and a hydroxyl group. The presence of these functional groups contributes to its reactivity and biological interactions.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.25 mg/mL |
These findings suggest that the compound could be utilized in developing natural antimicrobial agents.
Anti-inflammatory Effects
Research has demonstrated that Farnesol possesses anti-inflammatory properties. In vitro studies indicated that it can reduce the production of pro-inflammatory cytokines in macrophages. A significant reduction in TNF-alpha and IL-6 levels was observed when cells were treated with Farnesol compared to untreated controls.
Antioxidant Activity
Farnesol has been reported to exhibit antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. The compound's ability to protect against oxidative stress is particularly relevant in preventing chronic diseases.
Case Studies
- Skin Protection : A study evaluated the effects of Farnesol on skin fibroblasts exposed to UV radiation. Results indicated that treatment with Farnesol significantly reduced oxidative damage and improved cell viability.
- Cancer Research : In a recent study published in Cancer Letters, Farnesol was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests potential therapeutic applications in oncology.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective role of Farnesol in models of neurodegeneration. The compound was found to inhibit neuronal apoptosis and promote cell survival under stress conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
